6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring three key substituents:
- 6-Ethoxy group: Enhances lipophilicity and modulates electronic effects.
- 1-(4-Methoxyphenyl)methyl group: A benzyl substituent with a methoxy group, influencing steric bulk and solubility.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-4-33-21-11-14-24-23(15-21)26(28)25(34(29,30)22-12-9-20(32-3)10-13-22)17-27(24)16-18-5-7-19(31-2)8-6-18/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPEILVBQROFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule belonging to the quinoline family. Its structure features various functional groups that suggest potential applications in medicinal chemistry, particularly as a ligand in biochemical assays. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.50 g/mol. The presence of ethoxy, methoxy, and benzenesulfonyl groups contributes to its unique chemical properties and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.50 g/mol |
| Structure | Quinoline derivative |
Preliminary studies indicate that This compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved require further investigation through detailed biochemical studies.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation. The compound's structural features suggest it may also possess such activity.
A comparative analysis of related compounds demonstrates varying levels of efficacy against different cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-quinoline | A-549 | 0.05 |
| 1-(2,5-Dimethylphenyl)methyl-6-ethoxy-quinoline | MCF7 | 0.04 |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-[methylsulfonyl]ethylamine | HCT116 | 0.03 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar quinoline derivatives have been demonstrated to inhibit various enzymes, including acetylcholinesterase and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antioxidant Activity :
- A series of quinoline derivatives were tested for DPPH radical-scavenging activity.
- Compounds showed varying degrees of antioxidant properties, indicating potential protective effects against oxidative stress.
-
In Vitro Studies :
- The compound was evaluated for antiproliferative effects on A-549 and MCF7 cancer cell lines.
- Results indicated significant inhibition of cell growth at micromolar concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of substituent effects, synthesis methods, and physicochemical properties is presented below.
Substituent Analysis and Functional Group Impact
Key Observations :
- Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (strong electron-withdrawing) may improve stability and binding affinity compared to the fluorobenzoyl analog .
- Methoxy vs. Chloro/Isopropyl Substitutents : Methoxy groups increase polarity and solubility, whereas chloro/isopropyl groups enhance membrane permeability .
Structural and Crystallographic Insights
- Crystal Packing: Analogous quinoline derivatives (e.g., ) exhibit aromatic π-π stacking (3.6–3.8 Å distances), stabilizing the crystal lattice . The target compound’s methoxy groups may facilitate similar interactions.
- Dihedral Angles: In , substituents on quinoline rings form dihedral angles of ~7.5–62.5°, influencing conformational flexibility . The target compound’s bulkier sulfonyl group may restrict rotation compared to carbonyl analogs.
Physicochemical and Spectroscopic Data
Notes:
- The target compound’s methoxy and sulfonyl groups would produce distinct NMR and IR signatures compared to chloro/isopropyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?
- Methodological Answer : Synthesis typically involves multi-step protocols with strict control of reaction conditions. Key steps include:
- Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Ethoxylation : Ethoxy group installation using Ag₂SO₄ or other catalysts in refluxing ethanol .
- Purification : Recrystallization from ethanol or DMSO to achieve >95% purity .
- Critical Parameters : Solvent polarity, temperature, and catalyst selection significantly impact yield. For example, polar aprotic solvents like DMSO enhance sulfonylation efficiency .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of ethanol solutions to obtain diffraction-quality crystals .
- Data Collection : Using a CCD detector (e.g., Oxford Xcalibur Eos) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Software suites like SHELXS97/SHELXL97 refine hydrogen-constrained models, achieving R-factors < 0.05 .
- Structural Insights : The compound’s dihydroquinolinone core exhibits planarity, with π-π stacking interactions (3.6–3.8 Å) stabilizing the crystal lattice .
Q. What preliminary bioactivity screens are recommended for this compound?
- Methodological Answer : Use tiered assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
- Data Interpretation : Compare results to positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration .
- Metabolite Identification : Use HPLC-HRMS to detect phase I/II metabolites in plasma .
- Mechanistic Studies : Knockout models (e.g., CRISPR/Cas9) to validate target engagement .
- Example : If in vitro IC₅₀ values (e.g., 5 µM) conflict with in vivo efficacy, poor solubility or rapid hepatic metabolism may explain discrepancies .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Accelerated photostability testing using ICH Q1B guidelines .
- Data Table :
| Condition | Degradation Half-Life | Major Degradants |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 h | Quinolinone sulfonic acid |
| pH 7.4 (PBS) | 48 h | Ethoxy-cleaved derivative |
Q. How can computational modeling guide SAR studies for analogs of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase) .
- QSAR Models : Develop regression models correlating substituent electronegativity (e.g., methoxy vs. ethoxy) with bioactivity .
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .
- Case Study : Ethoxy substitution at position 6 enhances hydrophobic interactions in kinase binding pockets compared to methoxy analogs .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-PDA : C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm absence of residual solvents (e.g., DCM) .
- HRMS : ESI+ mode to verify molecular ion ([M+H]⁺) and detect trace impurities .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., Ag₂SO₄ vs. contaminated batches) .
- Reaction Monitoring : In situ IR spectroscopy to track intermediate formation .
- Scale-Up Effects : Compare yields at 1 mmol vs. 100 mmol scales; optimize mixing/heat transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
